![molecular formula C10H9N3O B6441959 2-[(6-methylpyridin-3-yl)oxy]pyrazine CAS No. 2549025-57-0](/img/structure/B6441959.png)

2-[(6-methylpyridin-3-yl)oxy]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

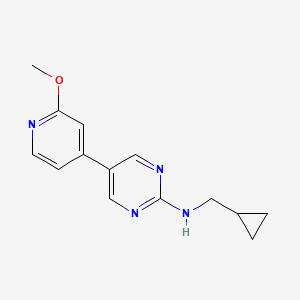

The compound “2-[(6-methylpyridin-3-yl)oxy]pyrazine” is a heterocyclic compound containing both pyridine and pyrazine rings. Pyridine and pyrazine are both aromatic heterocycles, with pyridine containing one nitrogen atom and pyrazine containing two .

Molecular Structure Analysis

The molecular structure would consist of a pyrazine ring with an ether linkage at the 2-position, connected to a 6-methylpyridin-3-yl group . The exact 3D structure and conformation would depend on the specific stereochemistry and electronic configuration of the molecule.Chemical Reactions Analysis

As a heterocyclic compound containing nitrogen, this molecule could potentially participate in a variety of chemical reactions. The ether linkage might be cleaved under acidic or basic conditions, and the aromatic rings could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. As a heterocyclic compound, it would likely have a relatively high boiling point and melting point due to the presence of aromatic rings .Aplicaciones Científicas De Investigación

2-[(6-methylpyridin-3-yl)oxy]pyrazine is a useful compound for a variety of scientific research applications. It has been studied for its potential use as a pharmaceutical agent, as a reagent for organic synthesis, and as a catalyst for chemical reactions. In addition, this compound has been used in the study of its mechanism of action, biochemical and physiological effects, and its potential therapeutic applications.

Mecanismo De Acción

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that this compound might also be involved in such reactions. The targets in SM reactions are typically carbon atoms in organic molecules, where new carbon-carbon bonds are formed .

Mode of Action

In the context of sm cross-coupling reactions, the compound could potentially act as a reagent that contributes to the formation of new carbon-carbon bonds . This process involves the palladium-catalyzed coupling of an organoboron compound (which could potentially be derived from 2-[(6-methylpyridin-3-yl)oxy]pyrazine) with a halide or similar functional group .

Biochemical Pathways

Given its potential use in sm cross-coupling reactions , it can be inferred that this compound might play a role in synthetic pathways leading to the formation of complex organic molecules.

Result of Action

In the context of sm cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[(6-methylpyridin-3-yl)oxy]pyrazine is a useful compound for laboratory experiments due to its low cost and high solubility. However, its use in laboratory experiments is limited by its potential toxicity. In addition, this compound is a volatile compound and can easily escape from a reaction vessel, resulting in low yields.

Direcciones Futuras

The potential applications of 2-[(6-methylpyridin-3-yl)oxy]pyrazine are still being explored. Future research should focus on its mechanism of action, its biochemical and physiological effects, and its potential use in the treatment of diseases. In addition, further research should be conducted to explore the potential use of this compound in organic synthesis and as a catalyst for chemical reactions. Finally, research should be conducted to explore the potential use of this compound in the development of new pharmaceutical agents.

Métodos De Síntesis

2-[(6-methylpyridin-3-yl)oxy]pyrazine can be synthesized using a number of different methods. The most common method involves the reaction of 3-methylpyridine with hydrazine hydrate in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired this compound product in high yields. Other methods, such as the reaction of 3-methylpyridine with ethylenediamine or the reaction of 2-methylpyridine with hydrazine hydrate, have also been used to synthesize this compound.

Propiedades

IUPAC Name |

2-(6-methylpyridin-3-yl)oxypyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-2-3-9(6-13-8)14-10-7-11-4-5-12-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKUSJKHZWSOIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B6441886.png)

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441888.png)

![3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441893.png)

![2-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441923.png)

![6-cyclopropyl-5-fluoro-2-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6441930.png)

![6-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441931.png)

![6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine](/img/structure/B6441935.png)

![4,5-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6441938.png)

![2-[(2-methylpyridin-3-yl)oxy]pyrimidine](/img/structure/B6441962.png)

![6-{4-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441973.png)

![4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441980.png)

![2-[(2-methylpyridin-3-yl)oxy]-4-(trifluoromethyl)pyridine](/img/structure/B6441984.png)

![2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine](/img/structure/B6441992.png)